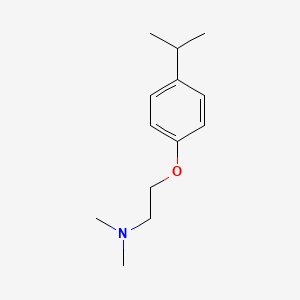

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, also known as IPPD, is a synthetic amine and a derivative of phenoxyacetic acid. It is an aromatic amine used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. IPPD is a white, crystalline powder with a melting point of 72-76°C and a boiling point of 270-280°C. It is soluble in water and organic solvents and is stable in the presence of acids and bases.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and its structural isomers have been explored in the context of organic synthesis, particularly in palladium-catalyzed reactions. In a study by Yap et al. (2014), various substituted N,N-dimethylethanamines, including those with isopropyl groups, were treated with palladium(II) ions. This treatment led to different reactions depending on the structural isomers, including ortho-metalation and chemoselective N-demethylation, demonstrating the compound's utility in catalytic applications (Yap et al., 2014).

Studies in Hallucinogenic and Psychoactive Compounds

Although it is outside the direct scope of this compound, related compounds have been studied for their hallucinogenic and psychoactive properties. For instance, Rohanová et al. (2008) investigated the disposition and kinetic profile of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a compound structurally similar to this compound. Such studies provide insights into the pharmacokinetics and potential psychoactive effects of structurally related compounds (Rohanová et al., 2008).

Applications in Chiral Chemistry

The utility of related N,N-dimethylethanamines in chiral chemistry has been demonstrated in the synthesis of novel amine ligands. Yap et al. (2014) synthesized a novel amine ligand from an analogous compound and developed a chiral palladacycle, which was used in asymmetric hydrophosphination reactions. This highlights the potential application of this compound and its derivatives in stereoselective synthesis (Yap et al., 2014).

Analytical Chemistry Applications

Compounds related to this compound have been used in analytical chemistry. Abdel-Moety and El-bardicy (1985) developed a gas-liquid chromatographic procedure for the determination of diphenhydramine, a compound structurally related to this compound, in pharmaceutical formulations. This underscores the potential of this compound in analytical methods (Abdel-Moety & El-bardicy, 1985).

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.

Mode of Action

Based on the structure of the compound, it may undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Result of Action

Similar compounds have demonstrated anti-inflammatory activity, with inhibition of cox enzymes and reduction of prostaglandin synthesis .

properties

IUPAC Name |

N,N-dimethyl-2-(4-propan-2-ylphenoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11(2)12-5-7-13(8-6-12)15-10-9-14(3)4/h5-8,11H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXXJCYWBAALFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2451671.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)

![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2451684.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2451688.png)